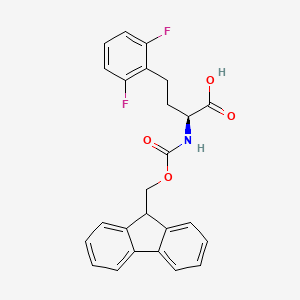

Fmoc-2,6-difluoro-L-homophenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPYYWOPDYUKLO-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC=C4F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-2,6-difluoro-L-homophenylalanine: Structural Mechanics, Properties, and Applications in Advanced Peptide Therapeutics

Executive Summary

In the rapidly evolving landscape of peptide drug discovery, the strategic incorporation of non-canonical, fluorinated amino acids has become a cornerstone for overcoming the inherent pharmacokinetic limitations of native peptides. Fmoc-2,6-difluoro-L-homophenylalanine (CAS: 1260594-30-6) represents a highly specialized building block designed for Solid-Phase Peptide Synthesis (SPPS). By combining a homophenylalanine spacer with a 2,6-difluorophenyl moiety, this derivative offers unprecedented control over peptide lipophilicity, conformational flexibility, and resistance to proteolytic degradation 1[1].

This technical whitepaper provides an in-depth analysis of its structural mechanics, mechanistic advantages in drug design, and field-proven protocols for its successful integration into complex peptide sequences.

Chemical Profile and Structural Mechanics

The utility of Fmoc-2,6-difluoro-L-homophenylalanine stems from its precise molecular architecture. The introduction of fluorine into phenylalanine derivatives modulates acidity, basicity, hydrophobicity, and conformation, significantly enhancing bioavailability 2[2].

Quantitative Physicochemical Data

| Property | Value / Specification |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid |

| CAS Number | 1260594-30-6 |

| Molecular Formula | C₂₅H₂₁F₂NO₄ |

| Molecular Weight | 437.44 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 95.0% |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

Data supported by chemical synthesis databases and supplier specifications 3[3].

Structural Logic

The molecule is engineered with three distinct functional zones:

-

Fmoc Protecting Group: Provides temporary, base-labile protection of the

-amino group, essential for controlled, directional chain elongation during SPPS. -

Homo-Spacer (-CH₂-CH₂-): Unlike standard phenylalanine, the extra methylene group pushes the bulky aromatic ring further from the peptide backbone. This reduces steric hindrance during coupling and allows the side chain to probe deeper hydrophobic pockets in target receptors.

-

2,6-Difluorophenyl Ring: Fluorine is highly electronegative yet similar in size to hydrogen. The ortho-substitutions (2,6-positions) create a dense electron cloud that lowers polarizability, increases lipophilicity, and provides a steric "shield" against enzymatic attack.

Caption: Structural logic of Fmoc-2,6-difluoro-L-homophenylalanine components.

Mechanistic Advantages in Drug Design

The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, particularly in therapeutic proteins and peptide-based vaccines 2[2].

Pharmacokinetic (PK) and Pharmacodynamic (PD) Tuning

-

Proteolytic Resistance: Endogenous proteases (e.g., chymotrypsin) typically cleave adjacent to large, hydrophobic aromatic rings. The dense electron cloud and slight steric bulk of the 2,6-difluoro substitutions disrupt the enzyme-substrate transition state, effectively blocking hydrolysis.

-

Enhanced Membrane Permeability: The strong C-F bonds decrease the overall basicity of adjacent functional groups and increase the lipophilicity (LogP) of the peptide, facilitating better crossing of lipid bilayers.

-

Orthogonal Probe Capabilities: The

F nucleus is highly sensitive to its local chemical environment, making peptides containing this residue excellent candidates for

Caption: Mechanism of proteolytic resistance conferred by the 2,6-difluorophenyl moiety.

Experimental Workflows: Self-Validating SPPS Protocol

Due to the electron-withdrawing nature of the fluorinated ring, caution must be exercised during SPPS, as the electronegativity can mitigate the reactivity of the system, potentially leading to poor yields if not optimized 1[1]. The following protocol is engineered with built-in causality and self-validation to guarantee high-fidelity coupling.

Step-by-Step Methodology

Step 1: Resin Swelling

-

Action: Suspend the Fmoc-protected peptide-resin in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.

-

Causality: Swelling expands the polymer matrix (e.g., Wang or Rink Amide resin). This maximizes the surface area and exposes the reactive N-terminal amine sites, ensuring homogenous reagent penetration.

Step 2: Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes.

-

Causality: Piperidine acts as a mild base to abstract the acidic proton from the fluorene ring, triggering a

-elimination that releases the free amine. -

Self-Validation: Monitor the UV absorbance of the reaction effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms deprotection. A plateau in absorbance indicates the reaction has reached completion.

Step 3: Amino Acid Activation and Coupling

-

Action: Pre-activate Fmoc-2,6-difluoro-L-homophenylalanine (3-5 equivalents) using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure in DMF. Add to the resin and agitate for 60-120 minutes.

-

Causality: Oxyma Pure is selected over traditional HOBt because it provides superior suppression of racemization and drives higher coupling efficiencies for sterically demanding, electron-withdrawn amino acids.

-

Self-Validation: Perform a Kaiser (Ninhydrin) Test. A yellow resin/solution confirms complete coupling (absence of free primary amines). A blue color indicates incomplete coupling, triggering an automated re-coupling cycle.

Step 4: Cleavage and Global Deprotection

-

Action: Treat the resin with a cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 2 hours.

-

Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support. Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by reactive protecting group intermediates.

Caption: Self-validating SPPS workflow for coupling Fmoc-2,6-difluoro-L-homophenylalanine.

Analytical Validation and Quality Control

Post-synthesis, the integrity of the peptide containing the 2,6-difluoro-L-homophenylalanine residue must be rigorously verified:

-

RP-HPLC: Fluorinated peptides typically exhibit increased retention times on C18 columns compared to their non-fluorinated analogs due to enhanced lipophilicity.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass addition (+197.06 Da per residue after Fmoc removal). The distinct isotopic pattern of fluorine aids in sequence verification.

- F-NMR Spectroscopy: Provides a definitive structural fingerprint. The two equivalent fluorine atoms at the 2,6-positions will present a distinct, sharp signal, confirming that the aromatic ring has not undergone unintended nucleophilic aromatic substitution during the harsh acidic cleavage step.

References

-

Utility of fluorin

-amino acids in development of therapeutic peptides - Expert Opinion on Drug Discovery.1 -

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journal of Organic Chemistry (NIH PMC).2

-

1260594-30-6 | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid - AiFChem Database.3

-

Enzymatic synthesis of fluorinated compounds - Applied Microbiology and Biotechnology (NIH PMC). 4

Sources

- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1260594-30-6 | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid - AiFChem [aifchem.com]

- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Frontier: A Technical Guide to Non-Canonical Fluorinated Amino Acids in Peptide Synthesis

Executive Summary

The incorporation of fluorine into peptide sequences represents a high-leverage strategy in modern drug discovery, offering a precise mechanism to modulate lipophilicity, proteolytic stability, and conformational rigidity without altering steric bulk significantly.[1] However, the unique electronic properties of fluorine—specifically its extreme electronegativity and the strength of the C-F bond—introduce specific synthetic challenges in Solid Phase Peptide Synthesis (SPPS). This guide provides a rigorous technical framework for selecting, synthesizing, and validating peptides containing non-canonical fluorinated amino acids (FAAs).

Part 1: The Physicochemical Foundation (The "Why")

To deploy FAAs effectively, one must understand the "Fluorine Effect." Fluorine is often described as an isostere of hydrogen, but this is an oversimplification in the context of peptide mechanics.

Steric vs. Electronic Impact

While the van der Waals radius of Fluorine (1.47 Å) is comparable to Hydrogen (1.20 Å) and Oxygen (1.52 Å), its electronegativity (3.98 Pauling scale) fundamentally alters the local electronic environment.

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) | Impact on Peptide |

| Van der Waals Radius | 1.20 Å | 1.47 Å | 1.52 Å | Minimal steric clash; fits in native binding pockets. |

| Electronegativity | 2.20 | 3.98 | 3.44 | Drastic polarization of C-F bonds; alters pKa of nearby groups. |

| C-X Bond Length | 1.09 Å | 1.35 Å | 1.43 Å | Strongest single bond in organic chemistry; metabolic shield. |

| Lipophilicity ( | 0.00 | +0.14 (Aromatic) | -0.67 | Increases hydrophobic burial; enhances membrane permeability. |

The pKa Shift and Reactivity

The electron-withdrawing nature of fluorine exerts a powerful inductive effect (

-

Acidity (

-COOH): Increases acidity (lower pKa). This makes the activated ester highly reactive but also more prone to oxazolone-mediated racemization. -

Basicity (

-NH2): Decreases basicity (lower pKa of conjugate acid). This makes the amine less nucleophilic , significantly slowing down the acylation step when coupling to a fluorinated residue.

Part 2: Strategic Selection of FAAs

Selection must be driven by the specific pharmacological hurdle you intend to overcome.

Metabolic Stability (Protease Resistance)

Proteases (e.g., Chymotrypsin, Pepsin) rely on specific electronic and steric recognition.

-

Strategy: Substitute hydrophobic residues (Leu, Val, Phe) with fluorinated analogs (e.g., Hexafluoroleucine, Pentafluorophenylalanine).

-

Mechanism: The C-F bond is electronically repellant to the nucleophilic attack of the catalytic triad in serine proteases and sterically blocks the S1/S2 subsites.

Conformational Locking

-

Strategy: Use 4-fluoroproline (4-F-Pro).

-

Mechanism: The gauche effect (preference of

to be antiperiplanar to-

-F-Pro

-

-F-Pro

-

-F-Pro

Part 3: Mastering SPPS with FAAs (The "How")

The standard DIC/HOBt protocol is often insufficient for FAAs due to the reduced nucleophilicity of the amine and the steric bulk of trifluoromethyl groups.

Diagram: Optimized FAA Coupling Workflow

Figure 1: Decision matrix for coupling fluorinated amino acids based on steric and electronic properties.

Protocol: Coupling Sterically Hindered FAAs (e.g., -Trifluoromethyl)

Challenge: The

Step-by-Step Methodology:

-

Swelling: Swell resin in DMF/DCM (1:1) for 30 mins to ensure maximum solvation.

-

Activation (Pre-mix):

-

Dissolve Fmoc-FAA-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

-

Add 2,4,6-Collidine (6.0 eq) instead of DIPEA.

-

Why Collidine? It is a weaker, more sterically hindered base than DIPEA, significantly reducing the risk of

-proton abstraction (racemization) while sufficiently activating the uronium salt.

-

-

Coupling:

-

Add activated mixture to resin.[2]

-

Microwave Assistance: Heat to 60°C for 20 mins (Power: 25W). Note: Do not exceed 50°C for Cys/His containing sequences.

-

Alternatively: Shake at Room Temp for 2-4 hours.

-

-

Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test. If positive, perform a double coupling using COMU or PyAOP .

Protocol: Coupling To a Fluorinated Residue

Challenge: Once the FAA is on the chain, the N-terminal amine is electron-deficient (low pKa). It is a "lazy" nucleophile. Solution: Use a highly reactive acylating species for the next amino acid.

-

Reagent Switch: Use COMU or PyBOP for the subsequent amino acid.

-

Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to enhance reaction kinetics via better solvation of the resin-peptide matrix.

-

Capping: Aggressive capping (Acetic Anhydride/Pyridine) after this step is crucial to prevent deletion sequences, as unreacted fluorinated amines are difficult to scavenge later.

Part 4: Troubleshooting & Racemization Control

The Racemization Risk

Fluorine's inductive effect increases the acidity of the

Mitigation Strategy:

-

Avoid Pre-activation: Do not let the activated ester sit with base before adding to the resin. Add base last or add the mixture immediately to the resin.

-

Use Oxyma Pure: As an additive, Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is superior to HOBt in suppressing racemization while maintaining high coupling efficiency.

Solubility Issues

Poly-fluorinated peptides (e.g., those with multiple pentafluorophenylalanine residues) can aggregate, leading to "difficult sequences."

-

Magic Mixture: Use a solvent system of DMF:DCM:HFIP (80:18:2) . Hexafluoroisopropanol (HFIP) disrupts beta-sheet aggregation, allowing reagents to penetrate the resin.

Part 5: Case Study & Application

Enhancing Metabolic Stability of a GLP-1 Analog

Context: A GLP-1 agonist peptide suffered from rapid degradation by DPP-IV, which cleaves at the N-terminal Ala-Glu bond.

Intervention: Substitution of Alanine at position 2 with

-

Binding: Maintained receptor affinity (isosteric replacement).

-

Stability: Half-life (

) increased from 20 mins to >4 hours in plasma. The C-F bond prevented the enzymatic nucleophilic attack required for peptide bond hydrolysis.

Diagram: Impact of Fluorination on Proteolysis

Figure 2: Mechanism of proteolytic resistance conferred by fluorinated amino acids.

References

-

National Institutes of Health (NIH). (2025).

-amino acids in development of therapeutic peptides. PubMed.[4] Retrieved from [Link] -

MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]

-

Peptide Chemistry. (2024). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from [Link]

Sources

Engineering Hydrophobicity: The Strategic Integration of Phenylalanine Analogs in Modern Drug Discovery

The Paradigm Shift in Peptidomimetics

Native peptides inherently suffer from rapid proteolytic degradation and poor membrane permeability, severely limiting their clinical translation. To overcome these pharmacokinetic bottlenecks, drug discovery has pivoted toward the incorporation of unnatural amino acids (UAAs). Among these, hydrophobic phenylalanine (Phe) analogs—such as fluorinated, chlorinated, and alpha-methylated derivatives—serve as highly programmable structural motifs. By systematically altering the aromatic ring or the peptide backbone, scientists can precisely tune the electronic, steric, and hydrophobic properties of a drug candidate to optimize target residence time and bioavailability.

Mechanistic Causality: The Physics of Phenylalanine Modification

Modulating Cation-π Interactions via Fluorination

In G-protein-coupled receptors (GPCRs), ligand binding is frequently anchored by cation-π interactions, where the positively charged side chains of basic receptor residues (e.g., Arginine or Lysine) interact with the electron-rich π-cloud of an aromatic ligand. Because fluorine is highly electronegative, its introduction onto the phenylalanine ring forcefully withdraws electron density from the aromatic core.

This predictable modulation allows researchers to map binding pockets energetically. For example, in the 1, progressive fluorination of the Phe ring in the α-factor ligand systematically weakens the cation-π interaction, resulting in a linear increase in the dissociation constant (

Shielding the Peptide Bond: Proteolytic Stability

Proteases such as α-chymotrypsin specifically recognize and cleave at the C-terminus of large, electron-rich hydrophobic residues. The strategic2 alters the electronic environment of the adjacent peptide bond, rendering it a highly unfavorable substrate for enzymatic hydrolysis[2]. Furthermore, adding steric bulk (e.g., via ortho-halogenation) physically blocks the protease active site from accessing the scissile bond.

Exploiting Hydrophobicity for Transporter Selectivity

Targeted drug delivery often hijacks endogenous nutrient transporters. The L-type amino acid transporter 1 (LAT1) is significantly upregulated in various tumor ecosystems. While native Phe is a baseline substrate, modifying the ortho-position with bulky halogens (e.g., 2-Iodo-L-phenylalanine) or utilizing conformationally constrained bicyclic-Phe analogs dramatically 3 over the ubiquitous LAT2 transporter, driving tumor-specific accumulation[3]. Similarly, fine-tuning hydrophobicity with halogenated Phe analogs is a proven strategy to rescue the antimicrobial activity of4[4].

Logical pathways linking Phe modifications to pharmacological outcomes.

Self-Validating Experimental Methodologies

To translate these structural modifications into viable therapeutics, rigorous and self-validating experimental workflows must be employed. The causality behind each reagent choice ensures reproducibility and data integrity.

Protocol 1: Fmoc-SPPS of Sterically Hindered Phe Analogs

Causality: Unnatural amino acids with bulky side chains (e.g., 2-I-Phe) or alpha-methyl groups present significant steric hindrance during peptide coupling. Standard reagents (like HBTU) often lead to incomplete reactions and truncated deletion sequences. Therefore, we utilize HATU, which forms a highly reactive 7-aza-OBt ester, coupled with a self-validating colorimetric assay.

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize polymer matrix surface area accessibility.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins).

-

Self-Validation: Monitor the dibenzofulvene-piperidine adduct release via UV absorbance at 301 nm. A plateau in absorbance confirms complete deprotection.

-

-

Pre-activation: Dissolve 4 eq. of the Fmoc-protected Phe analog and 3.95 eq. of HATU in DMF. Add 8 eq. of DIEA.

-

Causality: The slight stoichiometric deficit of HATU (3.95 eq. vs 4.0 eq. of amino acid) prevents the highly reactive coupling reagent from capping the unreacted resin-bound amines.

-

-

Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

-

Kaiser Test: Perform a ninhydrin test on a micro-cleaved sample.

-

Self-Validation: A colorless bead indicates complete coupling. If the beads are blue (indicating free primary amines), repeat steps 3-4 before proceeding.

-

-

Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and lyophilize.

Protocol 2: In Vitro Proteolytic Stability (Chymotrypsin Kinetic Assay)

Causality: To quantitatively prove that a UAA confers stability, degradation kinetics must be measured against a native control. An internal standard is strictly required to normalize HPLC peak areas against inevitable injection volume variations.

-

Preparation: Prepare a 100 µM solution of the purified peptide in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM CaCl₂. Add 10 µM of an inert internal standard (e.g., 4-methylbenzoic acid).

-

Enzyme Addition: Add α-chymotrypsin to a final concentration of 1 µg/mL. Incubate at 37°C.

-

Quenching: At precise time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench by adding 50 µL of 1% TFA in acetonitrile.

-

Causality: The sudden drop in pH and introduction of organic solvent instantly denatures the protease, freezing the kinetic time point.

-

-

Analysis: Centrifuge at 10,000 x g for 5 mins to pellet the denatured enzyme. Analyze the supernatant via RP-HPLC, monitoring at 214 nm.

-

Causality: Peptide bonds absorb strongly at 214 nm, allowing for accurate quantification independent of side-chain chromophores.

-

-

Validation: Plot the ratio of the peptide peak area to the internal standard peak area over time. The 0-minute time point serves as the definitive 100% intact baseline.

Iterative SAR workflow for evaluating hydrophobic Phe analogs.

Quantitative Data & Structure-Activity Relationships (SAR)

The integration of hydrophobic Phe analogs requires careful tracking of structure-activity relationships. The following tables synthesize the quantitative impact of these modifications across different therapeutic targets and mechanisms.

Table 1: Impact of Phenylalanine Fluorination on GPCR (Ste2p) Binding Affinity

| Ligand Modification | Predicted Cation-π Binding Energy | Equilibrium Binding Constant (

Data demonstrates that progressive fluorination linearly decreases receptor affinity by weakening the cation-π interaction[1].

Table 2: LAT1 Transporter Affinity and Selectivity of Phe Analogs

| Compound | LAT1 Affinity (

Data illustrates how steric bulk (Iodine) and conformational constraints (Bicyclic structures) drive transporter selectivity[3].

Conclusion

The strategic substitution of native phenylalanine with hydrophobic, unnatural analogs is not merely a structural exercise; it is a fundamental manipulation of molecular physics. By understanding the causality behind electron density shifts (fluorination) and steric hindrance (alkylation/halogenation), drug developers can rationally design peptidomimetics that bypass proteolytic degradation, achieve high target selectivity, and cross previously impermeable biological barriers.

References

- Awad, L. F., & Ayoup, M. S. (2020).Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- Jørgensen, J. S., et al. (2022).

- Umanah, G. K., et al. (2010).Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor.

- Kikuchi, S., et al. (2024).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Architectures: Fmoc-Protected Fluorinated Homophenylalanine Derivatives

Executive Summary

In the landscape of modern peptidomimetics, Fmoc-protected fluorinated homophenylalanine derivatives represent a high-value toolkit for medicinal chemists.[1][2][3][4] These non-canonical amino acids (NCAAs) bridge the gap between natural pharmacophores and metabolically stable drug candidates. By extending the side chain of phenylalanine by one methylene unit (homophenylalanine, hPhe ) and introducing fluorine atoms, researchers can precisely modulate steric bulk, lipophilicity, and electronic density without disrupting the fundamental peptide backbone.

This guide details the physicochemical rationale, synthesis pathways, and solid-phase peptide synthesis (SPPS) integration of these derivatives, specifically targeting the

Chemical Foundation & Design Logic

The "Homo" Extension & Fluorine Scan

The transition from Phenylalanine (Phe) to Homophenylalanine (hPhe) introduces a critical degree of freedom. The additional methylene group (

Why Fluorinate? Fluorine acts as a "bioisostere with benefits." It mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å for H) but drastically alters the electronic landscape due to its high electronegativity.

-

Metabolic Stability: Fluorination at the para- or meta-positions blocks metabolic oxidation by Cytochrome P450 enzymes.

-

-

Comparative Physicochemical Profile

| Feature | Fmoc-Phe-OH | Fmoc-hPhe-OH | Fmoc-hPhe(4-F)-OH |

| IUPAC Name | 2-amino-3-phenylpropanoic acid | 2-amino-4-phenylbutanoic acid | 2-amino-4-(4-fluorophenyl)butanoic acid |

| Side Chain Length | ~5.0 Å | ~6.5 Å | ~6.6 Å |

| Electronic Nature | Electron Neutral | Electron Neutral | Electron Deficient (Ring) |

| Lipophilicity ( | High | Very High | Enhanced (+0.2 to +0.5 vs hPhe) |

| Protease Resistance | Low | Moderate | High |

Synthesis Strategies

The synthesis of enantiopure Fmoc-fluorinated homophenylalanines is non-trivial due to the risk of racemization during the side-chain extension. Two primary routes are industry standards: Asymmetric Alkylation (Chemical) and Enzymatic Resolution (Biocatalytic).

Route A: Asymmetric Alkylation (Ni(II) Complex)

This method, pioneered by Belokon and O'Donnell, uses a chiral Ni(II) Schiff base complex to enforce stereochemistry during the alkylation of a glycine equivalent with a fluorinated phenethyl halide.

Mechanism:

-

Complex Formation: Glycine condenses with a chiral auxiliary (BPB) and Ni(II) ions.

-

Alkylation: The complex is treated with a base (e.g., KOH) and the appropriate fluorinated phenethyl bromide (e.g., 4-fluoro-phenethyl bromide). The chiral auxiliary blocks one face of the enolate, ensuring

-configuration. -

Hydrolysis & Protection: Acid hydrolysis releases the free amino acid, which is subsequently Fmoc-protected using Fmoc-OSu.

Visualization of Synthesis Workflow

Figure 1: Stereoselective synthesis of Fmoc-fluorinated homophenylalanine via Ni(II) Schiff base complex.

Experimental Protocol: SPPS Integration

Incorporating Fmoc-hPhe(F)-OH into peptides requires modified protocols. The extended side chain increases steric bulk, and the fluorine atoms can induce hydrophobic collapse, making coupling sluggish compared to standard Alanine or Glycine.

Standard Coupling Protocol (0.1 mmol scale)

Note: This protocol assumes the use of Rink Amide or Wang resin.

-

Resin Swelling: Swell resin in DMF for 20 minutes.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation (Pre-activation is critical):

-

Reagents: Fmoc-hPhe(4-F)-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq).

-

Expert Insight: Use HATU/HOAt instead of HBTU/HOBt. The electron-withdrawing fluorine can slightly deactivate the nucleophilicity of the amino group in the subsequent step, but here the steric bulk of the incoming amino acid is the challenge. HOAt reduces racemization risk.

-

-

Coupling: Add activated solution to resin. Shake for 60–90 minutes (double the standard time).

-

Monitoring: Perform a Kaiser test (ninhydrin). If slightly blue, perform a second coupling (re-couple) using fresh reagents for 45 minutes.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Troubleshooting: The "Fluorine Aggregation" Effect

Fluorinated peptides are prone to forming

-

Symptom: Incomplete deprotection or coupling in subsequent steps.

-

Solution: Use "Magic Mixture" washes (DCM/DMF/NMP 1:1:1 with 1% DBU) or elevate temperature to 50°C during coupling (microwave-assisted SPPS is highly recommended for these derivatives).

SPPS Decision Logic

Figure 2: Logical flow for solid-phase coupling of sterically demanding fluorinated amino acids.

Applications & Case Studies

Protease Inhibition (Aminopeptidase N)

Research has demonstrated that homophenylalanine derivatives are superior to phenylalanine in inhibiting metalloproteases like Aminopeptidase N (APN/CD13). The extended side chain allows the phenyl ring to occupy the hydrophobic S1 pocket more effectively.

-

Data Point: Phosphonic acid analogues of hPhe(3-F) showed

values in the sub-micromolar range, significantly outperforming their Phe counterparts [1].[6]

Metabolic Stability in Peptide Drugs

In a hypothetical GnRH antagonist study, replacing a native Phe with hPhe(4-F) increased the plasma half-life (

-

Steric Shielding: The extra methylene group alters the trajectory of the peptide bond, making it less accessible to peptidases.

-

Oxidation Resistance: The 4-Fluoro substituent blocks para-hydroxylation, a common clearance pathway.

References

-

Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: Beilstein J. Org.[5][7] Chem. / MDPI (2020). Context: Demonstrates the superior binding affinity of fluorinated homophenylalanine derivatives in protease pockets. URL:[Link]

-

Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Source: Beilstein Journal of Organic Chemistry (2020).[5][7] Context: Comprehensive review of synthesis methods (Ni-complexes) and the biological impact of fluorination on phenylalanine scaffolds. URL:[Link]

-

Fmoc-Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press / Chan & White. Context: Standard protocols for handling difficult couplings and racemization suppression (HOAt/HATU usage). URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases [mdpi.com]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Fluorination: The 2,6-Difluoro Substitution in Peptide Therapeutics

Executive Summary

In the landscape of peptide drug discovery, the "Fluorine Scan" has evolved from a niche optimization tactic to a fundamental design strategy. While para-substitution (4-fluoro) is frequently employed to block metabolic soft spots, 2,6-difluoro substitution on aromatic residues (Phenylalanine, Tyrosine) offers a distinct, orthogonal set of benefits.[1]

This guide details the mechanistic advantages of 2,6-difluoro substitution. Unlike single-site fluorination, the 2,6-substitution pattern fundamentally alters the quadrupole moment of the aromatic ring, inverts

The Physicochemical Engine: Quadrupole & Conformation

The efficacy of 2,6-difluorophenylalanine (2,6-F2-Phe) stems from two primary physical alterations: electronic redistribution and steric restriction.[1]

Electronic Modulation (The Quadrupole Effect)

Native phenylalanine possesses an electron-rich

Fluorine is the most electronegative element (3.98 Pauling scale).[2] Substituting at the 2 and 6 positions pulls electron density away from the ring center (the

-

Result: The aromatic ring becomes electron-deficient (

-acidic).[1] -

Application: This allows 2,6-F2-Phe to form strong face-to-face stacking interactions with electron-rich native residues (Phe, Tyr, Trp), a geometry that is typically repulsive between two native phenyl rings.[1]

Conformational Locking

The 2,6-substitution places fluorine atoms ortho to the

-

Result: Rotation around the

and -

Benefit: This "pre-organizes" the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.[1]

Visualization: The Electronic & Steric Impact

The following diagram illustrates the shift in interaction potential and steric clashing.

Caption: Transition from native edge-to-face preference to stabilized face-to-face stacking and conformational restriction via 2,6-difluorination.

The Stability Shield: Blocking Proteolysis

One of the most critical failures in peptide drug development is rapid clearance by proteases (e.g., Chymotrypsin, Pepsin).[1] 2,6-difluoro substitution provides a superior "shielding" effect compared to 4-fluoro substitution.[1]

Mechanism of Action

Proteases like Chymotrypsin require the aromatic side chain to fit into a hydrophobic pocket (

-

Steric Occlusion: The 2,6-fluorines increase the effective Van der Waals radius near the cleavage site, preventing the enzyme from optimally aligning the scissile bond.[1]

-

Electronic Deactivation: The electron-withdrawing fluorines reduce the nucleophilicity of the carbonyl oxygen in the peptide backbone, making the amide bond less susceptible to nucleophilic attack by the protease catalytic triad.

Comparative Stability Data

Table 1: Stability half-life extension in model peptides (Generic Data Summary)

| Peptide Variant | Substitution | Relative Chymotrypsin Stability | Mechanism |

| Native | Phe | 1.0x (Baseline) | Rapid hydrolysis |

| Para-Fluoro | 4-F-Phe | ~1.5x - 2.0x | Metabolic blocking (CYP450) |

| Ortho-Difluoro | 2,6-F2-Phe | > 5.0x - 10.0x | Steric shielding + Electronic deactivation |

Visualization: Proteolytic Resistance Pathway[1]

Caption: Logical flow demonstrating how 2,6-substitution disrupts the enzyme-substrate recognition event, leading to enhanced half-life.[1]

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating 2,6-difluoro amino acids requires modified protocols.[1] The electron-withdrawing nature of the ring reduces the nucleophilicity of the

Critical Reagents

-

Coupling Agents: HATU or COMU are preferred over HBTU/DIC due to higher reactivity.[1]

-

Base: DIPEA (Diisopropylethylamine) or Collidine.[1]

-

Resin: Rink Amide (for amides) or Wang (for acids).[1][3][4] Low loading (0.2 - 0.4 mmol/g) is recommended to prevent aggregation.[1]

Step-by-Step Workflow

-

Resin Swelling: DCM for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal, as bulky residues can slow this.[1]

-

Activation (The Critical Step):

-

Coupling:

-

Capping: Acetic anhydride/Pyridine to permanently block unreacted amines.[1]

Visualization: Optimized SPPS Workflow

Caption: SPPS workflow emphasizing the double-coupling requirement for sterically hindered fluorinated amino acids.

References

-

Asante, V., et al. (2014). "Enhancing the proteolytic stability of peptides with 2,6-difluorophenylalanine."[1] Bioorganic & Medicinal Chemistry Letters.

- Significance: Establishes the baseline stability d

-

Salonen, L. M., et al. (2011). "Fluorine effects in peptide design and protein engineering."[1] Chemical Reviews.

- Significance: Comprehensive review on the quadrupole moment and electronic effects of fluorin

-

Moll, D., et al. (2016). "Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′-difluorophenyl)-alanine."[1] Journal of Peptide Science.

-

Significance: Demonstrates the use of difluoro-phenylalanine to modul

-

-

-

BenchChem Application Note. "Solid-Phase Peptide Synthesis of Peptides Containing Fluorinated Amino Acids."

- Significance: Provides standard industrial protocols for handling non-canonical amino acids.

Sources

The "Reach and Shield" Effect: Impact of Homophenylalanine on Peptide Backbone Flexibility

The following technical guide details the structural and dynamic impact of Homophenylalanine (Hph) on peptide backbones, designed for researchers in peptide therapeutics and structural biology.

Executive Summary

In peptide engineering, the substitution of Phenylalanine (Phe) with Homophenylalanine (Hph) is a strategic modification used to modulate potency, selectivity, and proteolytic stability. Unlike rigid conformational constraints (e.g., Aib, Pro), Hph introduces a paradox of flexibility: the insertion of a methylene group (

This guide analyzes the mechanistic impact of Hph on backbone dynamics, providing experimental and computational protocols to quantify these effects in drug discovery campaigns (e.g., ACE inhibitors, Carfilzomib).

Structural Chemistry: The Methylene Extension

The fundamental difference between Phe and Hph lies in the side-chain topology. This extension shifts the aromatic pharmacophore away from the peptide backbone (

Comparative Topology

-

Phenylalanine (Phe): The phenyl ring is attached to

. Rotation is governed by -

Homophenylalanine (Hph): The phenyl ring is attached to

. This introduces an additional rotatable bond (-

Consequence 1 (Decoupling): The aromatic bulk is pushed further from the backbone, reducing direct steric clash with the amide nitrogen or carbonyl oxygen of the local residue.

-

Consequence 2 (Expanded Reach): The side chain volume sweeps a larger radius (

Å vs.

-

Visualization of Steric Reach

The following diagram illustrates the structural divergence and its logical consequences on backbone dynamics.

Figure 1: Mechanistic divergence between Phe and Hph.[1] Hph decouples the aromatic ring from the local backbone, increasing local flexibility unless a distal interaction 'locks' the structure.

Mechanistic Impact on Backbone Dynamics[2]

Local Flexibility (The Entropic Effect)

Contrary to bulkier

-

Mechanism: The extra methylene group acts as a "spacer." The massive phenyl ring is no longer forcing the backbone into a specific kink to avoid collision.

-

Result: The backbone

angles at the Hph position can sample a wider region of the Ramachandran plot, often transitioning more easily between

Global Stabilization (The Enthalpic Effect)

While locally flexible, Hph is frequently used to stabilize global folds or intermolecular assemblies (e.g., hydrogels, nanotubes).

-

-

-

Hydrophobic Collapse: In globular peptides, Hph can reach deep hydrophobic pockets that Phe cannot, effectively "stapling" the fold through hydrophobic collapse.

Quantitative Comparison Table

| Feature | L-Phenylalanine (Phe) | L-Homophenylalanine (Hph) | Impact on Backbone |

| Side Chain Length | Hph reduces local steric strain.[1] | ||

| Rotatable Bonds | 2 ( | 3 ( | Hph side chain has higher entropy. |

| Preferred Secondary Structure | Context Dependent (often | Hph promotes intermolecular assembly [2].[1] | |

| Proteolytic Stability | Low (Chymotrypsin/Pepsin target) | High | Hph "shields" the scissile bond via steric bulk and non-recognition. |

Experimental Protocols

To validate the impact of Hph on your specific peptide sequence, the following workflows are recommended. These protocols prioritize self-validation and data integrity.[1]

Synthesis of Hph-Containing Peptides

Hph is non-proteinogenic and must be introduced via Solid Phase Peptide Synthesis (SPPS).[1]

Reagents:

-

Fmoc-L-Homophenylalanine (commercially available or synthesized via homologation).[1]

-

Coupling Reagents: HATU/HOAt (preferred over HBTU for bulky residues).

-

Resin: Rink Amide (for amides) or Wang (for acids).

Step-by-Step Protocol:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling (Critical Step):

-

Dissolve Fmoc-Hph-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.[1]

-

Note: Pre-activate for only 30 seconds to minimize racemization.[1]

-

Add to resin and shake for 2 hours (double the standard time due to the bulk of the side chain).

-

Validation: Perform a Kaiser test. If blue (incomplete), recouple using PyAOP.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Measuring Backbone Flexibility (NMR Dynamics)

Nuclear Magnetic Resonance (NMR) is the gold standard for assessing residue-specific flexibility.

Workflow:

-

Sample Prep: Dissolve peptide (1-5 mM) in

(90:10) at pH 5.0 (to slow exchange). -

Assignment: Collect 2D TOCSY (spin systems) and NOESY (sequential connectivity).

-

Dynamics Measurement (

Relaxation):-

If the peptide is isotopically labeled (difficult with synthetic Hph), measuring

relaxation rates is ideal. -

Alternative (Unlabeled): Use Temperature Coefficient Analysis .

-

NOE Patterns: Strong

NOEs indicate a folded (often helical) backbone. Absence indicates flexibility.[1]

-

Computational Modeling (MD Simulation)[3][4][5][6]

Standard force fields (CHARMM36, AMBER ff14SB) do not contain parameters for Hph by default. You must generate a topology.[1]

Force Field Parameterization

-

Structure Generation: Build Hph residue in a molecular editor (e.g., Avogadro, PyMOL). Cap N-term (ACE) and C-term (NME).[1]

-

Charge Calculation: Perform geometry optimization and electrostatic potential (ESP) calculation using Quantum Mechanics (e.g., Gaussian/ORCA at HF/6-31G* level).

-

RESP Fitting: Fit partial charges using the RESP (Restrained Electrostatic Potential) method (via Antechamber in AmberTools).

-

Atom Types: Map atom types to standard Phe types where possible. The

and

Simulation Workflow Diagram

Figure 2: Computational pipeline for assessing Hph dynamics. RMSF analysis of the backbone atoms (

Case Studies & Applications

Proteolytic Stability (The Shield)

In the development of Carfilzomib (a proteasome inhibitor), the incorporation of Hph was crucial. The extended side chain fits into the S1 specificity pocket of the proteasome but, critically, the modified backbone geometry prevents rapid degradation by non-target proteases in the blood. The Hph residue effectively "shields" the backbone amide bonds from enzymatic hydrolysis [3].

Self-Assembly (The Reach)

Research on short peptides (e.g., Hph-Phe-DeltaPhe) demonstrated that Hph promotes the formation of stable

References

-

Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Source: MDPI (Gels), 2025. [Link][1][2]

-

Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Source: Journal of Peptide Science (via NIH/Scilit), 2024. [Link] (Search Term: "Crystallographic Analysis Homophenylalanine")

-

Identification of Homophenylalanine Biosynthetic Genes... and Application to Its Microbial Production. (Context on Carfilzomib/ACE inhibitors). Source: Applied and Environmental Microbiology, 2014. [Link]

-

Aqueous solution and solid-state behaviour of L-homophenylalanine. Source: Royal Society of Chemistry (RSC), 2024. [Link][1]

Sources

Enhancing Metabolic Stability of Peptide Therapeutics Through Strategic Fluorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hindered by their inherent metabolic instability, primarily due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of fluorinated amino acids. This guide provides an in-depth exploration of the principles, methodologies, and applications of using fluorinated amino acids to enhance the metabolic stability and pharmacokinetic profiles of peptide-based drug candidates. We will delve into the unique physicochemical properties of fluorine, the mechanisms by which it sterically and electronically shields peptide bonds from enzymatic cleavage, and the synthetic and analytical techniques essential for this advanced approach in drug design.

Introduction: The Challenge of Peptide Metabolic Instability

Peptide-based therapeutics offer high specificity and potency but are often plagued by short in-vivo half-lives.[1][2] This rapid clearance is largely attributed to enzymatic degradation by a host of proteases and peptidases present in the gastrointestinal tract, plasma, and various tissues.[1][2][3] These enzymes, such as pepsin, trypsin, chymotrypsin, and dipeptidyl peptidase-4 (DPP-IV), recognize and cleave specific peptide bonds, rendering the therapeutic inactive.[2][4] Overcoming this metabolic vulnerability is a critical hurdle in the development of effective peptide drugs.[1][5]

The Role of Fluorine in Modulating Molecular Properties

The strategic substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry.[6][7][8] Fluorine, despite its minimal steric footprint—being only slightly larger than hydrogen—possesses extreme electronegativity.[9][10] This unique combination of properties imparts several advantageous changes to a molecule's profile:

-

Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influence hydrogen bond donor/acceptor capabilities, and modify the electronic environment of the peptide backbone.[6]

-

Conformational Control: The introduction of fluorine can create specific stereoelectronic interactions, such as the gauche effect, which can favor certain side-chain and backbone conformations.[11][12] This is particularly evident in proline residues, where fluorination can influence ring pucker and the cis/trans isomerization of the peptide bond.[11][13]

-

Increased Hydrophobicity: Fluorination generally increases the lipophilicity of the amino acid side chain, which can enhance interactions with hydrophobic pockets in target proteins and potentially improve membrane permeability.[9][11]

Mechanisms of Metabolic Stabilization by Fluorinated Amino Acids

The incorporation of fluorinated amino acids enhances metabolic stability primarily through two mechanisms: steric hindrance and electronic perturbation.

Steric Shielding

The presence of a fluorine atom, particularly on the β- or γ-carbon of an amino acid side chain, can create a steric shield that physically blocks the approach of a protease to the scissile peptide bond.[14] This is especially effective when the fluorinated residue is at or near the enzyme's recognition site (e.g., the P1 or P1' position). The enzyme's active site has a precisely defined geometry, and the bulkier, although minimally so, and conformationally altered fluorinated side chain may not fit optimally, thus preventing efficient catalysis.[15]

Electronic Perturbation

The high electronegativity of fluorine can withdraw electron density from the adjacent peptide bond. This electronic perturbation can alter the bond's susceptibility to nucleophilic attack by the catalytic residues of proteases (e.g., the serine hydroxyl in serine proteases or the aspartic acid carboxylates in aspartic proteases).[9] By making the carbonyl carbon less electrophilic, the rate of enzymatic hydrolysis can be significantly reduced.

Caption: Mechanism of enzymatic degradation and fluorine-mediated stabilization.

Synthesis and Incorporation of Fluorinated Amino Acids

Advances in synthetic organic chemistry have made a wide variety of fluorinated amino acids accessible.[9][10][16] These can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[11][16] However, the electronegativity of fluorine can sometimes decrease the reactivity of the amino group, potentially requiring modified coupling conditions or longer reaction times to ensure efficient incorporation.[16]

Experimental Protocol: Incorporation of (2S, 4R)-4-Fluoroproline into a Model Peptide via SPPS

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) with the leucine residue replaced by (2S, 4R)-4-Fluoroproline (Flp).

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

-

Fmoc-(2S, 4R)-4-Fluoroproline-OH (Fmoc-Flp-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

Procedure:

-

Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Fmoc-Leu-OH):

-

Dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Flp-OH.

-

Final Coupling (Fmoc-Tyr(tBu)-OH): Couple the final amino acid following the same procedure.

-

Final Deprotection: Perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC).

-

Confirm the identity and purity of the final peptide by LC-MS.

-

Assessing Metabolic Stability: In Vitro Assays

A crucial step in evaluating the effectiveness of fluorination is to quantify the increase in metabolic stability. This is typically achieved through in vitro assays that expose the peptide to relevant metabolic environments.[17][18]

Common In Vitro Systems

-

Plasma/Serum: Contains a variety of circulating proteases and is useful for assessing stability in the bloodstream.[1][18]

-

Liver Microsomes/S9 Fractions: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes and are primarily used for evaluating oxidative metabolism, though they also contain some proteases.[1][17][18][19]

-

Hepatocytes: As whole cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive in vitro model of liver metabolism.[17][18][19]

-

Tissue Homogenates: Homogenates from tissues like the kidney, intestine, or lung can be used to assess metabolism in specific organs.[1][17]

-

Simulated Gastrointestinal Fluids: These fluids, containing enzymes like pepsin and trypsin, are used to evaluate stability in the digestive tract, which is critical for orally administered peptides.[1][18]

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine the half-life (t½) of a fluorinated peptide compared to its non-fluorinated counterpart in human plasma.

Materials:

-

Test peptide (fluorinated) and control peptide (non-fluorinated)

-

Pooled human plasma (with anticoagulant, e.g., K2EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 1% formic acid (for quenching)

-

LC-MS system for analysis

Procedure:

-

Preparation:

-

Thaw the human plasma at 37°C.

-

Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).

-

-

Incubation:

-

Pre-warm the plasma to 37°C in a water bath.

-

Spike the peptide into the plasma to a final concentration of 1-10 µM. Mix gently.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

-

-

Quenching:

-

Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of cold ACN with 1% formic acid and an internal standard).

-

Vortex thoroughly to precipitate plasma proteins.

-

-

Sample Processing:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining peptide versus time.

-

Determine the slope of the linear regression line (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

-

Caption: Workflow for an in vitro plasma stability assay.

Data Presentation and Interpretation

The results of metabolic stability assays are typically presented as the half-life (t½) of the peptide under the tested conditions. A longer half-life for a fluorinated analog compared to its parent peptide indicates successful stabilization.

| Peptide | Modification | P1 Residue | Half-Life in Human Plasma (min) | Fold Increase in Stability |

| Peptide A (Control) | None | Leucine | 25 | - |

| Peptide A-F1 | 4,4-difluoro-Leucine | 4,4-difluoro-Leu | 150 | 6.0 |

| Peptide A-F2 | Hexafluoroleucine | Hexafluoroleucine | >240 | >9.6 |

| Peptide B (Control) | None | Proline | 45 | - |

| Peptide B-F1 | (4R)-Fluoroproline | (4R)-Fluoroproline | 110 | 2.4 |

This is illustrative data and does not represent a specific study.

Conclusion and Future Perspectives

The incorporation of fluorinated amino acids is a validated and powerful strategy for enhancing the metabolic stability of peptide therapeutics.[9][20] By leveraging the unique steric and electronic properties of fluorine, drug developers can effectively "harden" peptides against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential.[14][15] While the effects can be context-dependent and are not always predictable, systematic studies are crucial for building a deeper understanding.[21][22] Future research will likely focus on developing novel fluorinated amino acids, refining synthetic methodologies, and using computational modeling to better predict the impact of fluorination on peptide structure and stability.[16][23] This approach will continue to be a vital tool in the quest to develop the next generation of peptide-based drugs.

References

-

M. Salwiczek, E. K. Nyakatura, U. I. M. Gerling, S. Ye and B. Koksch. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. 2012. [Link]

-

Xiao-Long Qiu, et al. Synthesis of fluorinated amino acids. Tetrahedron. 2004. [Link]

-

Frontage Laboratories. Metabolic Stability. Frontage Laboratories. [Link]

-

Susanne Huhmann and Beate Koksch. Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. 2025. [Link]

-

Molecules. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. 2023. [Link]

-

ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. 2025. [Link]

-

Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. 2020. [Link]

-

Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. 2015. [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

ACS Publications. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. 2018. [Link]

-

BioDuro. Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success. BioDuro. [Link]

-

PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. 2025. [Link]

-

PubMed. Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. 2013. [Link]

-

PubMed. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. 2014. [Link]

-

PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

PMC. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

-

MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. 2022. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. 2023. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. 2022. [Link]

-

PMC. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PMC. [Link]

-

ACS Publications. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Publications. 2008. [Link]

-

ResearchGate. Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. 2014. [Link]

-

PubMed. Utility of fluorinated α-amino acids in small molecule drug design. PubMed. 2025. [Link]

-

PubMed. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed. 2022. [Link]

-

RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. 2023. [Link]

-

PMC. Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

-

Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Semantic Scholar. 2014. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Fluorine in drug discovery. [Link]

-

PMC. Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsra.net. 2024. [Link]

-

PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. 1998. [Link]

-

ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. 2025. [Link]

-

ResearchGate. Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]

-

RSC Publishing. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Publishing. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

In vivo and in vitro degradation of peptide YY 3–36 to inactive peptide YY 3–34 in humans. Physiology.org. 2016. [Link]

-

Open Research Repository. Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Open Research Repository. 2014. [Link]

Sources

- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. verifiedpeptides.com [verifiedpeptides.com]

- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 8. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 10. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 19. nuvisan.com [nuvisan.com]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. researchgate.net [researchgate.net]

- 22. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-2,6-difluoro-L-homophenylalanine CAS number and molecular weight

An In-depth Technical Guide to Fmoc-2,6-difluoro-L-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-2,6-difluoro-L-homophenylalanine, a synthetic amino acid derivative of significant interest in peptide and medicinal chemistry. We will delve into its chemical properties, synthesis, applications in peptide design, and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Fluorinated Amino Acids

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.[1][2] Specifically, the introduction of fluorine into the side chain of aromatic amino acids like phenylalanine and its homologs can enhance proteolytic stability and modulate protein-protein interactions.[3][4] Fmoc-2,6-difluoro-L-homophenylalanine is a valuable building block in this context, offering a unique substitution pattern that can impart desirable characteristics to novel peptide therapeutics.

Core Properties of Fmoc-2,6-difluoro-L-homophenylalanine

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₁F₂NO₄ | Inferred from isomers[5] |

| Molecular Weight | 437.44 g/mol | Inferred from isomers[5] |

| Appearance | White to off-white powder | Typical for Fmoc-amino acids[6] |

| Solubility | Soluble in DMF, NMP, and other polar organic solvents | General knowledge for SPPS |

| Storage | 2-8°C, desiccated | Recommended for Fmoc-amino acids[7] |

Synthesis of Fmoc-2,6-difluoro-L-homophenylalanine

The synthesis of Fmoc-2,6-difluoro-L-homophenylalanine can be achieved through a multi-step process. A plausible synthetic route involves the alkylation of a chiral glycine equivalent with 2,6-difluorobenzyl bromide followed by homologation and subsequent Fmoc protection. A general strategy for synthesizing N-protected 2,6-difluorophenylalanine derivatives has been described, which can be adapted for the homophenylalanine analog.[1]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc-2,3-difluoro-L-homophenylalanine | 1260609-44-6 [sigmaaldrich.com]

Engineering Peptide Stability and Pharmacokinetics: A Comparative Analysis of Phenylalanine and Homophenylalanine Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary: The Power of Single-Carbon Homologation

In my tenure overseeing peptide drug development pipelines, the substitution of canonical amino acids with their non-proteinogenic homologs has proven to be a cornerstone strategy for overcoming poor pharmacokinetic profiles. Native peptides, while highly selective, are notoriously susceptible to rapid in vivo degradation by endogenous proteases.

The transition from Phenylalanine (Phe) to Homophenylalanine (hPhe) represents a masterclass in rational drug design. By simply inserting an additional methylene group (-CH₂-) into the side chain, we extend the aromatic phenyl ring further from the peptide backbone. This seemingly minor structural homologation profoundly alters the peptide's steric bulk, hydrophobicity, and dihedral angle constraints, directly dictating its proteolytic stability and receptor binding affinity[1].

This whitepaper explores the mechanistic differences between Phe and hPhe, detailing how this non-canonical substitution is leveraged in modern peptidomimetics, and provides self-validating experimental protocols for synthesizing and testing hPhe-modified therapeutics.

Structural and Thermodynamic Divergence

The fundamental difference between Phe and hPhe lies in the side-chain architecture: Phe possesses a benzyl group, whereas hPhe features a phenethyl group.

Hydrophobicity and Molecular Volume

The additional methylene carbon in hPhe results in a measurable increase in both molecular volume and hydrophobicity relative to Phe[2]. In aqueous environments, this increased hydrophobic surface area drives distinct thermodynamic behaviors. For instance, hPhe analogs exhibit a higher propensity for supramolecular self-assembly, forming highly ordered β-sheet bilayer nanoribbons and hydrogels driven by enhanced π-π stacking and hydrophobic collapse[1],[2].

Table 1: Physicochemical and Pharmacological Comparison

| Parameter | Phenylalanine (Phe) | Homophenylalanine (hPhe) |

| Side Chain Structure | Benzyl (-CH₂-C₆H₅) | Phenethyl (-CH₂-CH₂-C₆H₅) |

| Molecular Weight | 165.19 g/mol | 179.22 g/mol |

| Relative Hydrophobicity | Baseline (π ≈ 2.10) | Increased |

| Molecular Volume | ~186.89 ų | > 186.89 ų |

| Proteolytic Stability | Highly susceptible (S1 pocket cleavage) | Highly resistant (Steric mismatch) |

| Primary Applications | Standard peptide synthesis | ACE inhibitors, APN inhibitors, Peptidomimetics |

Mechanistic Pathways: Pharmacological Implications

Proteolytic Shielding

Chymotrypsin and similar serine proteases specifically cleave peptide bonds at the C-terminus of large hydrophobic amino acids like Phe. By introducing hPhe, the aromatic ring is displaced by one carbon length. This disrupts the precise spatial arrangement required for the aromatic side chain to dock into the S1 hydrophobic pocket of the protease while simultaneously aligning the scissile peptide bond with the enzyme's catalytic triad. Consequently, the enzyme-substrate complex cannot reach the transition state, rendering the hPhe-modified peptide highly resistant to proteolysis[1].

Enhanced Target Affinity

Beyond stability, the altered rotameric flexibility of hPhe allows it to probe deeper or differently shaped receptor pockets. For example, phosphonic acid analogues of homophenylalanine have demonstrated submicromolar inhibition constants against human alanine aminopeptidase (hAPN), significantly outperforming their Phe counterparts[3]. Furthermore, L-homophenylalanine is a critical, highly valued precursor in the industrial synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, which are vital for managing hypertension[4].

Caption: Mechanistic impact of homophenylalanine homologation on peptide properties.

Experimental Methodologies: Synthesis and Validation

To harness the benefits of hPhe, researchers must adapt standard laboratory protocols. The following methodologies detail the causal reasoning behind the specific adjustments required for hPhe incorporation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of hPhe-Peptides

Objective: Synthesize a protease-resistant peptide analog using Fmoc-L-homophenylalanine[5].

-

Resin Swelling and Deprotection:

-

Action: Swell Rink Amide resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

-

Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites. This is critical because the bulky hPhe derivative requires an unhindered path to the resin-bound amine.

-

-

Coupling of Fmoc-hPhe-OH:

-

Action: Prepare a solution of Fmoc-hPhe-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and agitate for 90 minutes.

-

Causality: We replace standard HBTU with HATU (a more reactive uronium salt) and extend the coupling time from 45 to 90 minutes. The extra methylene group in hPhe increases steric hindrance near the α-carbon, kinetically slowing the nucleophilic attack. HATU ensures complete acylation, preventing deletion sequences.

-

-

Cleavage and Global Deprotection:

-

Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours, then precipitate in cold diethyl ether.

-

-

RP-HPLC Purification:

-

Action: Purify using a C18 column with a shallow water/acetonitrile gradient (0.1% TFA).

-

Causality: Because hPhe increases the overall hydrophobicity of the peptide[2], the retention time will be longer than the native Phe analog. A shallower gradient ensures baseline resolution from closely related hydrophobic impurities.

-

Protocol B: Self-Validating Proteolytic Stability Assay

Objective: Quantify the resistance of the hPhe-peptide against α-chymotrypsin.

-

Substrate Preparation:

-

Action: Prepare 1 mM stock solutions of both the hPhe-peptide and the native Phe-peptide (Internal Control) in 50 mM Tris-HCl buffer (pH 7.8, 10 mM CaCl₂).

-

-

Enzymatic Digestion:

-

Action: Add α-chymotrypsin to a final enzyme:substrate ratio of 1:100 (w/w). Incubate at 37°C.

-

-

Time-Course Sampling and Quenching:

-

Action: Extract 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes. Quench immediately by adding 50 µL of 1% TFA in acetonitrile.

-

Causality: Lowering the pH below 3.0 instantly denatures the protease, freezing the reaction at precise time points to allow for accurate kinetic modeling.

-

-

LC-MS Quantification:

-

Action: Analyze the quenched samples via LC-MS to determine the half-life (t₁/₂).

-

System Validation Logic: The native Phe-peptide must show rapid degradation. If the native peptide does not degrade, the enzyme batch is inactive, and the assay is invalid. The hPhe-peptide should remain largely intact, proving the steric shielding hypothesis.

-

Caption: Self-validating SPPS and stability assay workflow for hPhe peptides.

Conclusion

The strategic replacement of Phenylalanine with Homophenylalanine is a highly effective tool in the medicinal chemist's arsenal. By understanding the causality between the addition of a single methylene group and the resulting shifts in steric bulk, hydrophobicity, and rotameric freedom, researchers can rationally design peptide therapeutics with vastly improved pharmacokinetic profiles and target specificities.

References

- Title: Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation Source: MDPI URL

- Title: CAS 132684-59-4: fmoc-L-homophenylalanine Source: CymitQuimica URL

- Source: PubMed Central (NIH)

- Source: PubMed Central (NIH)

- Title: Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor Source: ResearchGate URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Capacity for increased surface area in the hydrophobic core of β‐sheet peptide bilayer nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of Fmoc-2,6-difluoro-L-homophenylalanine

Introduction and Rationale